molecular formula C9H11BrClNO B6195291 (4R)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-amine hydrochloride CAS No. 2679950-67-3

(4R)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-amine hydrochloride

Cat. No.: B6195291
CAS No.: 2679950-67-3
M. Wt: 264.5
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Description

(4R)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-amine hydrochloride is a chemical compound that belongs to the class of benzopyran derivatives. This compound is characterized by the presence of a bromine atom at the 7th position and an amine group at the 4th position of the dihydro-1H-2-benzopyran ring system. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-amine hydrochloride typically involves several steps:

    Bromination: The starting material, 3,4-dihydro-2H-1-benzopyran, undergoes bromination at the 7th position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.

    Amination: The brominated intermediate is then subjected to amination, where an amine group is introduced at the 4th position. This can be achieved using ammonia or an amine derivative under suitable conditions.

    Hydrochloride Formation: The final step involves converting the free amine into its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

(4R)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The bromine atom at the 7th position can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones or oxides.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azides, thiols, or other substituted derivatives.

Scientific Research Applications

(4R)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4R)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-amine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (4R)-7-chloro-3,4-dihydro-1H-2-benzopyran-4-amine hydrochloride
  • (4R)-7-fluoro-3,4-dihydro-1H-2-benzopyran-4-amine hydrochloride
  • (4R)-7-iodo-3,4-dihydro-1H-2-benzopyran-4-amine hydrochloride

Uniqueness

(4R)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-amine hydrochloride is unique due to the presence of the bromine atom, which can impart distinct chemical and biological properties compared to its chloro, fluoro, and iodo analogs. The bromine atom can influence the compound’s reactivity, binding affinity, and overall stability, making it a valuable compound for various applications.

Properties

CAS No.

2679950-67-3

Molecular Formula

C9H11BrClNO

Molecular Weight

264.5

Purity

95

Origin of Product

United States

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